molecular formula C8H5ClFNO B7975857 2-(3-Chloro-2-fluoro-phenoxy)acetonitrile

2-(3-Chloro-2-fluoro-phenoxy)acetonitrile

Cat. No.: B7975857
M. Wt: 185.58 g/mol
InChI Key: BCXFDASWWJGLLU-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-fluoro-phenoxy)acetonitrile is a nitrile-containing aromatic compound with a phenoxy backbone substituted at positions 2 and 3 with fluorine and chlorine, respectively. The electron-withdrawing nature of these substituents enhances the electrophilicity of the nitrile group, making it reactive in nucleophilic addition or substitution reactions.

Properties

IUPAC Name

2-(3-chloro-2-fluorophenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXFDASWWJGLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-fluoro-phenoxy)acetonitrile typically involves the reaction of 3-chloro-2-fluorophenol with chloroacetonitrile in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 3-chloro-2-fluorophenol and chloroacetonitrile.

    Reaction Conditions: The reaction is carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., DMF) at elevated temperatures.

    Product Isolation: The product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and advanced purification methods ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-fluoro-phenoxy)acetonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.

    Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted phenoxyacetonitriles.

    Oxidation: Formation of phenoxyacetic acids.

    Reduction: Formation of phenoxyethylamines.

    Hydrolysis: Formation of phenoxyacetic acids or amides.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 2-(3-Chloro-2-fluoro-phenoxy)acetonitrile derivatives in combating microbial infections. A series of derivatives were synthesized and evaluated for their antibacterial and antifungal properties against various strains:

CompoundAntibacterial Activity (MIC in μM)Antifungal Activity (MIC in μM)
9a31.25 (P. mirabilis)62.50 (A. niger)
9b15.62 (P. mirabilis)62.50 (A. niger)
9c6.68 (P. mirabilis)Moderate
9d6.68 (P. mirabilis)Moderate

The compounds demonstrated varying degrees of activity, with some showing comparable effectiveness to standard antibiotics like streptomycin and antifungals such as fluconazole .

Antitubercular Activity

In addition to antimicrobial properties, derivatives of this compound have been evaluated for antitubercular activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis revealed that modifications on the benzyloxy group significantly influenced the potency:

CompoundMIC (μM)Comparison to Standard
9a57.73Comparable to Pyrazinamide
9b12.23More potent than Pyrazinamide
9c6.68Two times more potent than Isoniazid

These findings indicate that certain substitutions enhance the antitubercular efficacy of the compounds, making them promising candidates for further development .

Material Science Applications

This compound has also found applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). It serves as a dopant or host material in OLED formulations, contributing to improved performance characteristics such as efficiency and stability .

Case Studies

  • Antimicrobial Screening : A study synthesized a range of derivatives based on the core structure of this compound and assessed their bioactivity against various pathogens, establishing a clear link between structural modifications and enhanced biological activity.
  • Material Performance : Research demonstrated that incorporating this compound into OLED devices significantly improved luminescent efficiency compared to traditional materials, showcasing its utility in cutting-edge electronic applications.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-fluoro-phenoxy)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents significantly influence electronic properties, reactivity, and applications. Key analogs include:

Compound Name Substituents Molecular Formula Key Features
2-(3-Chloro-4-fluorophenoxy)acetonitrile Cl (C3), F (C4) C₈H₅ClFNO Fluoro at C4 reduces steric hindrance; higher lipophilicity vs. C2-F analog
2-(2,5-Dichlorophenyl)acetonitrile Cl (C2, C5) C₈H₅Cl₂N Dual Cl substituents increase electron withdrawal; potential herbicide use
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3-chlorophenyl)acetonitrile Cl (pyridine C3), CF₃ (pyridine C5) C₁₄H₇Cl₂F₃N₂ Pyridine ring enhances metabolic stability; CF₃ group boosts hydrophobicity

Key Observations :

  • Electron-Withdrawing Effects : Chlorine and fluorine substituents lower the LUMO energy of the nitrile group, enhancing reactivity toward nucleophiles .

Spectroscopic Characterization

Comparative NMR and elemental analysis data highlight structural differences:

Compound (Source) ¹³C NMR Shifts (δ ppm) Elemental Analysis (C/H/N)
2-(2,4-Dichlorophenoxy)acetamide 180.5 (C=S), 166.8 (C=O), 152.3 (Carom.) Calcd: C 41.87%, H 3.16%, N 7.32%
Target Compound (Inferred) ~115–125 (Carom.), ~115 (CN) Expected: C ~45%, H ~2.5%, N ~6%
  • Nitrile Group : The CN stretch in IR typically appears at ~2240–2260 cm⁻¹ across analogs .

Biological Activity

2-(3-Chloro-2-fluoro-phenoxy)acetonitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H7ClFNO
  • Molecular Weight : 201.61 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. Research indicates that this compound may act as an inhibitor or modulator, influencing various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, affecting synaptic transmission and neuronal activity.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

Biological ActivityDescriptionReference
Antiviral ActivityExhibits inhibitory effects against Hepatitis B virus (HBV) replication.
Neuropharmacological EffectsModulates glutamate receptors, showing potential for treating CNS disorders.
Cytotoxicity StudiesEvaluated for cytotoxic effects in cancer cell lines, demonstrating selective toxicity.

Case Study 1: Antiviral Properties

In a study focusing on antiviral compounds, this compound was tested for its efficacy against HBV. The compound exhibited significant inhibition of HBV replication with an EC50 value indicating high potency without cytotoxic effects at tested concentrations .

Case Study 2: Neuropharmacological Effects

Another study explored the compound's interaction with metabotropic glutamate receptors (mGluRs). Results indicated that it acts as a positive allosteric modulator for mGluR2, enhancing receptor activity and potentially offering therapeutic benefits for conditions like schizophrenia and anxiety disorders .

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

  • Selectivity and Potency : The compound demonstrates high selectivity towards its molecular targets, minimizing off-target effects which are crucial in drug development.
  • CNS Penetration : Studies indicate favorable lipophilicity and permeability characteristics, suggesting potential for effective central nervous system (CNS) delivery .
  • Safety Profile : Preliminary assessments show a promising safety profile with low cytotoxicity across various cell lines tested .

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